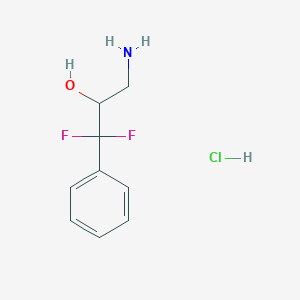

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride

Description

Properties

IUPAC Name |

3-amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c10-9(11,8(13)6-12)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOKCVXCWLUFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CN)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-1,1-difluoro-1-phenylpropan-2-one with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can convert the difluoro groups to other functional groups, such as hydrogen or hydroxyl groups.

Substitution: The amino and difluoro groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and catalysts such as palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Drug Development

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride has been utilized as a building block in the synthesis of various pharmaceuticals. Its fluorinated moiety can improve the pharmacokinetic properties of drug candidates by enhancing lipophilicity and metabolic stability.

Antidepressant Activity

Research indicates that compounds derived from this amino alcohol exhibit potential antidepressant effects. The structural modifications involving the difluorinated group have been associated with increased serotonin reuptake inhibition, which is crucial for treating depression .

Anticancer Properties

Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and inhibition of tumor growth factors .

Case Study 1: Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry explored the synthesis of a series of compounds based on this compound. The results demonstrated significant antidepressant-like activity in animal models, highlighting the compound's potential as a lead structure for developing new antidepressants .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of fluorinated derivatives derived from this compound. The study reported that specific modifications led to enhanced potency against breast cancer cell lines, suggesting a promising pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism by which 3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride exerts its effects depends on its interactions with molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The difluoro groups may enhance the compound’s stability and reactivity by influencing electronic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 3-amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride with analogues:

Biological Activity

3-Amino-1,1-difluoro-1-phenylpropan-2-ol;hydrochloride is a synthetic organic compound that features an amino group and difluoro substituents on a phenylpropanol backbone. Its unique structure suggests potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound's IUPAC name is this compound, with the CAS number 2416236-62-7. The molecular formula is C9H11F2ClN, indicating the presence of two fluorine atoms and a hydrochloride salt form which may enhance solubility in biological systems.

The biological activity of this compound is largely attributed to its amino group, which can engage in hydrogen bonding and ionic interactions with various biological macromolecules, including proteins and enzymes. The difluoro groups potentially enhance the compound's stability and reactivity by modifying its electronic characteristics.

Enzyme Interaction

The compound's amino group suggests potential for enzyme inhibition or modulation. For example, it may affect cytochrome P450 enzymes involved in drug metabolism. Compounds similar to 3-amino-1,1-difluoro-1-phenylpropan-2-ol have been shown to inhibit CYP51, a key enzyme in sterol biosynthesis in fungi . This inhibition can lead to antifungal effects by disrupting membrane integrity.

Study on Antifungal Activity

In a comparative study of fluorinated compounds, derivatives similar to 3-amino-1,1-difluoro-1-phenylpropan-2-ol were evaluated for their minimal inhibitory concentration (MIC) against Candida albicans. The results indicated that specific substitutions on the phenyl ring significantly influenced antifungal activity. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that the presence of difluoro groups could improve binding affinity to target enzymes or receptors. In particular, modifications at the phenyl ring were found to be critical in determining the biological efficacy of similar compounds against various pathogens . This suggests that this compound could be optimized for enhanced therapeutic effects through strategic chemical modifications.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of a propanol precursor followed by amine protection/deprotection steps. For example, describes analogous aminochloropropane syntheses using nucleophilic substitution and acid-catalyzed cyclization. Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during fluorination to minimize side reactions.

- Purification : Use of recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the hydrochloride salt .

- Amine protection : Boc (tert-butoxycarbonyl) or Fmoc groups to prevent unwanted side reactions during fluorination .

Q. How can the stereochemical configuration of 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. highlights SHELX's robustness in resolving stereochemistry, even for fluorinated compounds. Hydrogen-bonding networks between the amine and chloride ions can stabilize the crystal lattice for high-resolution analysis .

- NMR spectroscopy : Compare experimental and NMR shifts with DFT-calculated values. The geminal difluoro group () produces distinct coupling patterns (e.g., ) .

Q. What solvent systems are optimal for solubility and stability studies of this compound in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility. For in vitro assays:

- Polar solvents : Use PBS (pH 7.4) or DMSO (≤1% v/v) for stock solutions.

- Stability testing : Monitor degradation via HPLC at 25°C and 4°C over 24–72 hours. notes that fluorinated propanol derivatives are prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH buffers .

Advanced Research Questions

Q. How does the difluoro motif in 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride influence its electronic and steric interactions in enzyme binding studies?

- Methodological Answer :

- Electronic effects : The electron-withdrawing group reduces basicity of the amine (pKa ~7.5 vs. ~10.2 for non-fluorinated analogs), affecting protonation states at physiological pH. This can be quantified via potentiometric titration .

- Steric effects : Molecular docking (e.g., using MOE software, ) reveals that the group occupies hydrophobic pockets in enzyme active sites, as seen in studies of similar trifluoroketone inhibitors .

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound across different in vitro and in vivo models?

- Methodological Answer :

- Metabolic stability : Compare liver microsome assays (e.g., human vs. rodent) to identify species-specific metabolism. highlights fluorinated amines as substrates for CYP450 enzymes, which may explain variability .

- Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to correct for matrix effects in plasma/tissue samples .

Q. What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure 3-Amino-1,1-difluoro-1-phenylpropan-2-ol hydrochloride?

- Methodological Answer :

- Chiral auxiliaries : Use (S)- or (R)-Boc-protected intermediates to enforce stereochemical control during fluorination. describes amine hydrochloride syntheses with >99% enantiomeric excess (ee) via chiral resolution with tartaric acid .

- Kinetic resolution : Employ lipase-catalyzed acetylation of the propanol intermediate to separate enantiomers .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s LogP values. How can researchers reconcile these differences?

- Methodological Answer :

- Experimental validation : Measure LogP via shake-flask method (octanol/water) at 25°C, ensuring pH 7.4 to account for ionization.

- Computational modeling : Compare results from software (e.g., MarvinSuite, ) with experimental data. Discrepancies often arise from variations in fragment contribution algorithms for fluorinated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.